An In-depth Technical Guide to 1-benzyl-N-cyclopropylpiperidin-4-amine: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 1-benzyl-N-cyclopropylpiperidin-4-amine: Synthesis, Properties, and Potential Applications
This guide provides a detailed technical overview of 1-benzyl-N-cyclopropylpiperidin-4-amine, a substituted piperidine derivative. Given the limited direct experimental data for this specific molecule in peer-reviewed literature, this document leverages established chemical principles and data from structurally related analogs to project its chemical properties, reactivity, and potential applications. This approach is designed to offer researchers, scientists, and drug development professionals a robust foundational understanding for future research and development endeavors.
Introduction and Structural Elucidation
1-benzyl-N-cyclopropylpiperidin-4-amine belongs to the class of N-substituted 4-aminopiperidines, a structural motif recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1] The molecule's architecture combines three key pharmacophoric elements:
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A piperidine ring: A foundational heterocyclic scaffold in many pharmaceuticals.
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A 1-benzyl group: This lipophilic group can engage in various non-covalent interactions, including van der Waals and π-π stacking, and often influences the compound's pharmacokinetic profile.
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An N-cyclopropyl-4-amine moiety: The cyclopropyl group introduces conformational rigidity and can modulate metabolic stability and target binding affinity. The secondary amine provides a crucial site for hydrogen bonding.
The unique combination of these fragments suggests potential utility in areas where related compounds have shown activity, such as CNS disorders and infectious diseases.[2][3]
Chemical Structure Diagram
Caption: 2D structure of 1-benzyl-N-cyclopropylpiperidin-4-amine.
Proposed Synthesis: A Reductive Amination Approach
A highly efficient and logical synthetic route to 1-benzyl-N-cyclopropylpiperidin-4-amine is via a two-step sequence starting from commercially available 4-piperidone. The causality behind this choice is the high reactivity of the ketone and the subsequent amine for direct functionalization.
Step 1: N-Benzylation of 4-Piperidone The first step involves the attachment of the benzyl group to the piperidine nitrogen. This is a standard N-alkylation reaction.
Step 2: Reductive Amination The resulting N-benzyl-4-piperidone is then reacted with cyclopropylamine. The ketone and amine will form an intermediate imine (or enamine), which is then reduced in situ to the final secondary amine product. Sodium triacetoxyborohydride is an ideal reducing agent for this transformation as it is mild, selective for imines over ketones, and does not require acidic conditions that could cleave the benzyl group.[3]
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Experimental Protocol
Materials:
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4-Piperidone Monohydrate Hydrochloride
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Benzyl Bromide
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Potassium Carbonate (K₂CO₃)
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Acetonitrile (ACN)
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Cyclopropylamine
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Sodium Triacetoxyborohydride (NaBH(OAc)₃)
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Dichloromethane (DCM)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Anhydrous Magnesium Sulfate (MgSO₄)
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Silica Gel for column chromatography
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Ethyl Acetate/Hexanes solvent system
Procedure:
Step 1: Synthesis of 1-Benzyl-4-piperidone (6)
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To a round-bottom flask, add 4-piperidone monohydrate hydrochloride (1 equivalent), potassium carbonate (2.5 equivalents), and acetonitrile.
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Stir the suspension at room temperature for 10 minutes.
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Add benzyl bromide (1.1 equivalents) dropwise to the mixture.
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Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring by TLC for the disappearance of the starting material.
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After completion, cool the mixture to room temperature and filter off the inorganic salts.
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Concentrate the filtrate under reduced pressure to yield crude 1-benzyl-4-piperidone, which can be used in the next step without further purification.[4]
Step 2: Synthesis of 1-benzyl-N-cyclopropylpiperidin-4-amine
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Dissolve the crude 1-benzyl-4-piperidone (1 equivalent) in dichloromethane.
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Add cyclopropylamine (1.5 equivalents) to the solution and stir for 30 minutes at room temperature to facilitate imine formation.
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In a separate flask, prepare a suspension of sodium triacetoxyborohydride (1.5 equivalents) in dichloromethane.
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Slowly add the reducing agent suspension to the reaction mixture. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent side reactions.
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Stir the reaction at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.
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Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution until gas evolution ceases.
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Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with dichloromethane.
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Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the final product.
Physicochemical Properties (Predicted)
The following properties are predicted based on the known values of its structural precursors, 1-benzylpiperidine and N-cyclopropyl-4-aminopiperidine, and computational modeling.
| Property | Predicted Value | Rationale / Reference Analog |
| Molecular Formula | C₁₅H₂₂N₂ | - |
| Molecular Weight | 230.35 g/mol | - |
| Appearance | Colorless to pale yellow oil | Common for similar secondary amines.[5] |
| Boiling Point | > 300 °C (estimated) | High due to molecular weight and polar amine groups. |
| pKa (most basic) | 9.5 - 10.5 | The piperidine nitrogen is a basic tertiary amine. |
| LogP | 2.5 - 3.5 (estimated) | The benzyl group increases lipophilicity. |
| Solubility | Soluble in methanol, ethanol, DCM. Sparingly soluble in water. | Typical for organic amines of this size. |
Reactivity and Stability
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Basicity: The molecule possesses two basic nitrogen atoms. The piperidine nitrogen (tertiary amine) is expected to be more basic than the exocyclic secondary amine due to the electron-donating effect of the alkyl groups. It will readily form salts with protic acids.
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N-Dealkylation: The N-benzyl group is susceptible to cleavage under catalytic hydrogenation conditions (e.g., H₂, Pd/C), which would yield N-cyclopropylpiperidin-4-amine. This provides a pathway to further derivatization if the benzyl group is used as a protecting group.
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Oxidation: The secondary and tertiary amines can be oxidized by strong oxidizing agents. The compound should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent slow air oxidation over time.
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Acylation/Sulfonylation: The secondary amine at the 4-position is a nucleophile and can readily react with acyl chlorides, sulfonyl chlorides, and other electrophiles to form amides and sulfonamides, respectively. This is a key reaction for building molecular libraries for structure-activity relationship (SAR) studies.[1]
Potential Applications in Drug Discovery
The structural components of 1-benzyl-N-cyclopropylpiperidin-4-amine suggest several promising avenues for investigation:
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Antifungal Agents: Structurally related 4-aminopiperidines, such as 1-benzyl-N-dodecylpiperidin-4-amine, have demonstrated potent antifungal activity against clinically relevant species like Candida spp. and Aspergillus spp.[3] The mechanism is believed to involve the inhibition of ergosterol biosynthesis. The combination of the benzyl and cyclopropyl groups in the target molecule presents a novel substitution pattern for exploring this therapeutic area.
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Central Nervous System (CNS) Agents: The piperidine scaffold is a cornerstone of many CNS-active drugs. The benzyl group can facilitate crossing the blood-brain barrier. For instance, 1-benzylpiperidine derivatives have been investigated as dual-target inhibitors of acetylcholinesterase and the serotonin transporter for potential use in Alzheimer's disease.[2] The N-cyclopropyl moiety could be used to fine-tune binding to specific CNS receptors or transporters.
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Opioid Research: The core structure shares similarities with the 4-anilinopiperidine scaffold found in fentanyl and its analogs. While this molecule is not an opioid itself, it could serve as a valuable building block or non-opioid control compound in the synthesis and study of analgesics or their antagonists.[6]
Conclusion
1-benzyl-N-cyclopropylpiperidin-4-amine is a compound with significant, albeit underexplored, potential in medicinal chemistry. While direct experimental data is scarce, a logical and efficient synthetic pathway via reductive amination of 1-benzyl-4-piperidone is proposed. Predictions of its physicochemical properties and reactivity, based on well-understood chemical principles and data from close analogs, provide a solid foundation for its synthesis and handling. Its structural similarity to compounds with known antifungal and CNS activity marks it as a compelling candidate for inclusion in screening libraries and as a scaffold for the development of novel therapeutic agents.
References
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PubChem. (n.d.). 1-Benzyl-4-piperidylamine. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). N-Phenyl-1-(phenylmethyl)-4-piperidinamine. National Center for Biotechnology Information. Retrieved from [Link]
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Guzman-Parra, J., et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PMC. Retrieved from [Link]
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MDPI. (2023). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. Retrieved from [Link]
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PubChem. (n.d.). 1-Benzyl-4-piperidone. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (2009). Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. Retrieved from [Link]
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MDPI. (2020). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Retrieved from [Link]
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